Isopropyl-pentan-3-yl-amine
Overview
Description
Isopropyl-pentan-3-yl-amine is a chemical compound with the molecular formula C8H19N and a molecular weight of 129.24 g/mol . It is categorized as a tertiary amine and is primarily used in proteomics research . The compound is a liquid at room temperature with a predicted melting point of -52.67°C and a boiling point of 133-134°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl-pentan-3-yl-amine can be synthesized through various methods. One common approach is the carbonyl reductive amination (CRA) between ketones and alkylamines . This method involves the formation of an imine intermediate, which is subsequently reduced to form the amine. The reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of this compound often involves a zinc-mediated carbonyl alkylative amination (CAA) reaction . This method utilizes a halogen atom transfer (XAT)-mediated radical mechanism, enabling the streamlined synthesis of complex α-branched alkylamines. The reaction can be carried out at various scales, from microtiter plates for high-throughput experimentation to gram-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Isopropyl-pentan-3-yl-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce simpler amines or hydrocarbons.
Scientific Research Applications
Isopropyl-pentan-3-yl-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which isopropyl-pentan-3-yl-amine exerts its effects involves its interaction with molecular targets and pathways. As a tertiary amine, it can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Isopropyl-pentan-3-yl-amine can be compared with other similar compounds, such as:
N-Isopropylpentan-3-amine: This compound has a similar structure but may exhibit different chemical properties and reactivity.
3-Aminopentane: Another related compound that can be used as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
N-propan-2-ylpentan-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-5-8(6-2)9-7(3)4/h7-9H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBUIJSYBRAYHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304605 | |
Record name | N-(1-Methylethyl)-3-pentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891781-88-7 | |
Record name | N-(1-Methylethyl)-3-pentanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=891781-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methylethyl)-3-pentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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